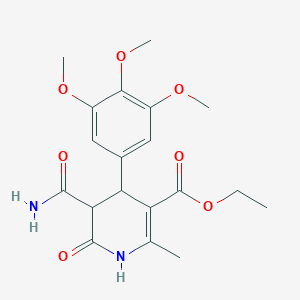
Ethyl 5-carbamoyl-2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but differs in its overall structure and reactivity.
Ethyl 6-methyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in having a trimethoxyphenyl group and a carboxylate ester but with a different core structure.
Trans-3,4,5-trimethoxycinnamamides: Contains the trimethoxyphenyl group but with a different functional group arrangement .
Uniqueness
ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups and its pyridine-based structure. This gives it distinct chemical properties and reactivity compared to other compounds with similar substituents.
Properties
Molecular Formula |
C19H24N2O7 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 3-carbamoyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C19H24N2O7/c1-6-28-19(24)13-9(2)21-18(23)15(17(20)22)14(13)10-7-11(25-3)16(27-5)12(8-10)26-4/h7-8,14-15H,6H2,1-5H3,(H2,20,22)(H,21,23) |
InChI Key |
YDEGCCMUNPUWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















